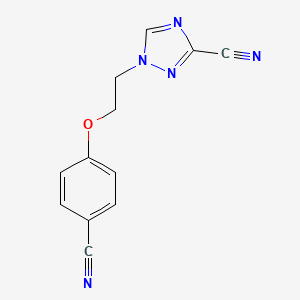
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyanophenoxy group and a triazole ring, making it a molecule of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyanophenoxy Intermediate: The synthesis begins with the preparation of 4-cyanophenol, which is then reacted with an appropriate alkylating agent to form 2-(4-cyanophenoxy)ethyl bromide.
Cyclization to Form the Triazole Ring: The intermediate 2-(4-cyanophenoxy)ethyl bromide is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Final Functionalization:
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyanophenoxy group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparación Con Compuestos Similares
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carbonitrile can be compared with other triazole derivatives, such as:
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-thiol: Similar structure but contains a thiol group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
1-(2-(4-Cyanophenoxy)ethyl)-1h-1,2,4-triazole-3-methanol: Contains a methanol group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9N5O |
|---|---|
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-[2-(4-cyanophenoxy)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C12H9N5O/c13-7-10-1-3-11(4-2-10)18-6-5-17-9-15-12(8-14)16-17/h1-4,9H,5-6H2 |
Clave InChI |
LHRNWUKNVDGACK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCCN2C=NC(=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















